molecular formula C8H7FO4S2 B2390848 1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride CAS No. 2137747-60-3

1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride

Cat. No. B2390848
CAS RN: 2137747-60-3
M. Wt: 250.26
InChI Key: SPXOIJKAYBDHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1-Dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride” is a chemical compound. It is derived from the 2,3-dihydro-1-benzothiophene-1,1-dioxide . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported .


Synthesis Analysis

The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been successfully developed via Rh-catalyzed hydrogenation . The reaction proceeded smoothly in the catalytic system with excellent results . The possible hydrogen-bonding interaction between the substrate and the ligand may play an important role in achieving high reactivity and excellent enantioselectivity .


Chemical Reactions Analysis

The sulfonyl carbanion derived from 2,3-dihydro-1-benzothiophene-1,1-dioxide and its lithium salt has been investigated by DFT calculations . NMR and IR spectroscopic analyses showed that the lithium sulfonyl carbanion exists in solution as a monomer in equilibrium with a dimer .

properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophene-6-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S2/c9-15(12,13)7-2-1-6-3-4-14(10,11)8(6)5-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXOIJKAYBDHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=CC(=C2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.